4-[(Methylsulfanyl)methyl]pyridine
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Overview
Description
4-[(Methylsulfanyl)methyl]pyridine is a heterocyclic organic compound with the molecular formula C6H7NS. It is a derivative of pyridine, where a methylsulfanyl group is attached to the fourth carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with methylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions activated by the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Methylsulfanyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(Methylsulfanyl)methyl]pyridine involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can participate in coordination with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The methylsulfanyl group can undergo oxidation and reduction reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, which lacks the methylsulfanyl group.
4-Methylpyridine: Similar structure but with a methyl group instead of a methylsulfanyl group.
4-(Methylthio)pyridine: Another derivative with a similar functional group
Uniqueness
4-[(Methylsulfanyl)methyl]pyridine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
4-(methylsulfanylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-9-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJUVKQTSLKQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614442 |
Source
|
Record name | 4-[(Methylsulfanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70199-64-3 |
Source
|
Record name | 4-[(Methylsulfanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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